Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid
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Overview
Description
Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid, also known as Brivaracetam impurity D, is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound is a derivative of pyrrolidine and is characterized by its unique structure, which includes an ethyl group, a propyl group, and a pyrrolidine ring with a ketone and carboxylic acid functional groups.
Preparation Methods
The synthesis of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid can be achieved through several methods. One common synthetic route involves the condensation reaction of 2-pyrrole formaldehyde and acetic acid in an equimolar ratio to obtain 2-ethoxycarbonyl pyrrole. This intermediate is then oxidized to produce Ethyl-2-oxo-1-pyrrolidineacetic acid . Another method involves reacting (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate and ammonia . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with the central nervous system, potentially affecting neurotransmitter release and receptor activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic acid can be compared with other similar compounds, such as:
Alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid: This compound is structurally similar but lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
Ethyl-2-oxo-1-pyrrolidineacetate: This compound has an ester functional group instead of a carboxylic acid, which can affect its reactivity and solubility.
2-(2-oxopyrrolidin-1-yl)butanoic acid: This compound has a butanoic acid side chain, which can influence its pharmacokinetic properties.
This compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-oxo-4-propylpyrrolidin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDAHGXWZNKFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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